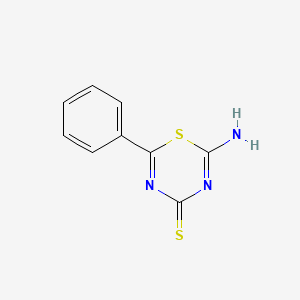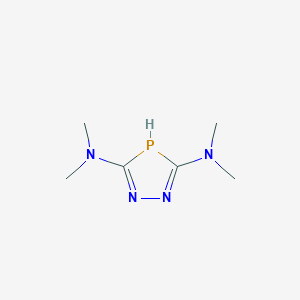![molecular formula C14H31NO3 B14351980 2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-46-8](/img/structure/B14351980.png)
2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound that belongs to the class of alcohols and ethers This compound is characterized by the presence of a heptyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be achieved through a multi-step process involving the following key steps:
Alkylation: The initial step involves the alkylation of 3-bromopropanol with heptyl alcohol in the presence of a base such as potassium carbonate. This reaction yields 3-(heptyloxy)propanol.
Amination: The next step involves the reaction of 3-(heptyloxy)propanol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. This reaction forms 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol).
Industrial Production Methods
In an industrial setting, the production of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
科学研究应用
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
- 2,2’-{[3-(Butyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Pentyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Hexyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
属性
CAS 编号 |
91374-46-8 |
|---|---|
分子式 |
C14H31NO3 |
分子量 |
261.40 g/mol |
IUPAC 名称 |
2-[3-heptoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-13-18-14-7-8-15(9-11-16)10-12-17/h16-17H,2-14H2,1H3 |
InChI 键 |
HKDWDDFMRWACNW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOCCCN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



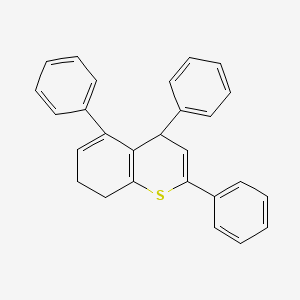

![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)

![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
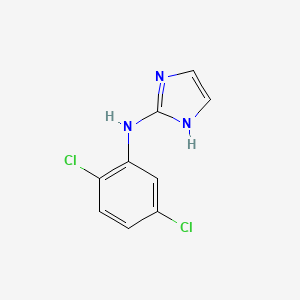
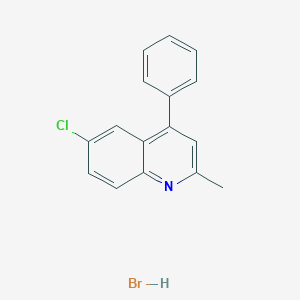
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
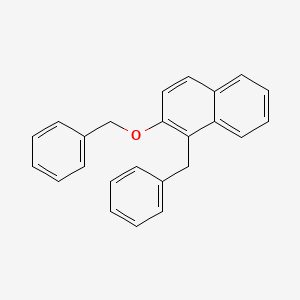
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
